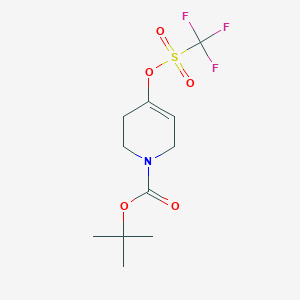

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-8(5-7-15)20-21(17,18)11(12,13)14/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBVEMGCQRSBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451067 | |

| Record name | tert-Butyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138647-49-1 | |

| Record name | tert-Butyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It’s known that such compounds are often used in organic synthesis, suggesting that their targets could be a variety of organic molecules.

Mode of Action

The compound, also known as “1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate”, is used as a reagent in organic synthesis. It’s known to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement.

Biochemical Pathways

Its use in organic synthesis suggests that it can participate in a variety of chemical reactions and pathways, depending on the specific context of its use.

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would likely depend on the specific context of its use.

生物活性

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, also known by its CAS number 138647-49-1, is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₆F₃NO₅S

- Molecular Weight : 331.31 g/mol

- IUPAC Name : tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

- Purity : ≥95%

The biological activity of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may influence the compound's pharmacokinetic properties, including absorption and distribution within biological systems. The sulfonyl group is known for its role in enhancing metabolic stability and bioavailability of drug candidates.

Antimicrobial Activity

Research has indicated that compounds featuring the dihydropyridine structure exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of dihydropyridine showed activity against a range of bacterial strains, suggesting that tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate may possess similar activities .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Dihydropyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This suggests that tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate could be beneficial in treating inflammatory conditions .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This finding supports the hypothesis that tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate may have promising antimicrobial properties .

Investigation into Anti-inflammatory Mechanisms

In vitro studies have shown that certain dihydropyridine derivatives can significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential pathway through which tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate could exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

科学研究应用

Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds containing the dihydropyridine moiety exhibit antimicrobial properties. The trifluoromethyl sulfonyl group enhances biological activity, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Studies suggest that derivatives of dihydropyridine can inhibit cancer cell proliferation. The introduction of the trifluoromethyl sulfonyl group may improve the selectivity and potency of these compounds against various cancer types.

-

Synthetic Organic Chemistry

- Intermediate in Synthesis : tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful for creating diverse chemical libraries.

- Reagent in Chemical Reactions : The compound can act as a reagent in various organic reactions, such as acylation and alkylation processes, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.

-

Material Science

- Polymer Chemistry : The compound's unique functional groups can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance. Research is ongoing to explore its application in creating advanced materials for industrial use.

Case Studies and Research Findings

相似化合物的比较

Chemical Identity :

Key Properties :

- Purity : ≥97% (Thermo Scientific™) .

- Role : Primarily used as a reactive intermediate in organic synthesis. The triflyl oxy group acts as an excellent leaving group, facilitating nucleophilic substitution or elimination reactions.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes critical data for the target compound and its closest analogs:

Reactivity and Functional Group Analysis

Triflyl Oxy Group (Target Compound): The -OSO₂CF₃ group is a superior leaving group compared to bromine or hydroxyl due to its strong electron-withdrawing nature and resonance stabilization of the resultant sulfonate . Enables efficient C–O bond cleavage in Mitsunobu reactions (e.g., coupling with alcohols to form ethers) .

Bromo Substituent (184368-74-9) :

- Bromine is less reactive than triflyl oxy but useful in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Aromatic Substituents (861881-12-1, 912971-25-6): The trifluoromethylphenyl group enhances lipophilicity, impacting drug bioavailability . Nitro and amino groups enable further functionalization (e.g., reduction to amines or diazotization) .

Physicochemical Properties

- Solubility: The triflyl oxy group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs like 873551-20-3 .

- Stability : The tert-butyl carbamate group provides steric protection against nucleophilic attack, improving stability under basic conditions .

准备方法

Reaction Mechanism and Conditions

The most efficient method involves a three-stage process starting with 3-oxo-piperidine-1-carboxylic acid tert-butyl ester . In Stage 1, LHMDS deprotonates the piperidone at −78°C in tetrahydrofuran (THF), generating a reactive enolate intermediate. Stage 2 introduces N,N-bistrifluoromethylsulfonimide at 0°C, facilitating triflyl group transfer to the enolate oxygen. Stage 3 employs aqueous sodium bicarbonate to quench excess reagents, yielding the product after extraction and silica gel chromatography.

Key Data:

-

Yield: 75.6% (crude), 37.8% (purified)

-

Reagents:

-

LHMDS (1.5 equiv)

-

N,N-Bistrifluoromethylsulfonimide (1.2 equiv)

-

THF solvent

-

-

Temperature: −78°C (Stage 1), 0°C (Stage 2)

Advantages and Limitations

This method achieves moderate yields but requires stringent temperature control to prevent side reactions such as over-sulfonylation or decomposition of the dihydropyridine ring. The use of LHMDS ensures selective enolate formation, while the sulfonimide reagent provides high electrophilicity for efficient triflyl transfer. However, the cost of N,N-bistrifluoromethylsulfonimide may limit scalability.

Alternative Sulfonylation Using DBU and Perfluorobutanesulfonyl Fluoride

Protocol Adaptation for Trifluoromethyl Variants

A related approach for perfluorobutylsulfonyl derivatives (e.g., tert-butyl 4-(((perfluorobutyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate) employs 1-Boc-4-piperidone , DBU, and perfluorobutanesulfonyl fluoride in THF under nitrogen. For trifluoromethyl analogs, substituting perfluorobutanesulfonyl fluoride with trifluoromethanesulfonyl fluoride (triflic anhydride) is feasible. The reaction proceeds at 0°C initially, followed by stirring at room temperature overnight.

Key Data:

-

Yield: 61% (purified)

-

Reagents:

-

DBU (1.2 equiv)

-

Triflic anhydride (1.1 equiv)

-

-

Workup: Extraction with diethyl ether, silica gel chromatography

Comparative Analysis

While this method offers operational simplicity, the yield is lower than the LHMDS-mediated approach. DBU’s strong base strength may lead to side reactions with sensitive substrates, necessitating careful stoichiometric control. The adaptability of this protocol for trifluoromethylsulfonyl derivatives remains experimentally unverified but is theoretically plausible based on analogous reactivity.

Critical Factors Influencing Reaction Success

Solvent and Temperature Optimization

Purification Challenges

Silica gel chromatography is universally employed, with eluents ranging from petroleum ether/ethyl acetate (3:1) to dichloromethane/methanol mixtures. Impurities often include unreacted starting materials and over-sulfonylated by-products.

Scalability and Industrial Applicability

Cost-Benefit Analysis

-

Method 1 (LHMDS): Higher yields offset reagent costs for small-scale pharmaceutical applications.

-

Method 2 (DBU): Lower yields but simpler setup may favor pilot-scale trials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed sulfonylation. A validated procedure involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with trifluoromethylsulfonyl chloride under catalytic conditions. Key steps include maintaining anhydrous conditions and using tetrahydrofuran (THF) as the solvent to enhance reaction efficiency . Alternative routes may involve nucleophilic substitution at the hydroxyl group of dihydropyridine precursors, leveraging the reactivity of the sulfonyloxy moiety.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR are critical for verifying the dihydropyridine backbone and trifluoromethylsulfonyloxy substitution pattern. Key signals include the tert-butyl group (δ ~1.4 ppm for H) and carbonyl carbons (δ ~150-160 ppm for C) .

- Mass Spectrometry (HRMS) : Accurate mass measurement confirms the molecular formula (e.g., [M+H] for CHFNOS).

- Infrared Spectroscopy (IR) : Peaks at ~1350–1200 cm confirm sulfonate group presence .

Q. What are the stability considerations for this compound under storage or reaction conditions?

- Methodological Answer : The compound is sensitive to moisture and strong bases due to the labile sulfonyloxy group. Storage recommendations:

- Use inert atmospheres (argon/nitrogen) and desiccants at -20°C.

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may accelerate hydrolysis. Stability tests via TLC or HPLC are advised before use in downstream reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective trifluoromethylsulfonylation of dihydropyridine intermediates?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Catalyst Screening : Palladium complexes (e.g., Pd(PPh)) improve yield and selectivity .

- Solvent Effects : THF or dichloromethane enhances electrophilic substitution at the 4-position of the dihydropyridine ring.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-sulfonylation .

Q. What purification strategies are effective for isolating this compound from high-molecular-weight byproducts?

- Methodological Answer : Reverse-phase column chromatography (C18 silica, acetonitrile/water gradients) effectively separates the target compound from polar impurities. For non-polar byproducts, flash chromatography with hexane/ethyl acetate (3:1) is recommended. Pre-purification via acid-base extraction (using NaHCO to remove acidic impurities) can improve chromatographic resolution .

Q. How should researchers address contradictory data regarding the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., elimination vs. substitution). Resolve this by:

- Kinetic Studies : Monitor reaction progress via F NMR to track trifluoromethylsulfonyloxy group fate.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for substitution vs. elimination.

- Isotopic Labeling : Use O-labeled reagents to trace nucleophilic attack mechanisms .

Q. How to design experiments assessing this compound’s potential as a bioisostere in drug discovery?

- Methodological Answer : Leverage its trifluoromethylsulfonyloxy group as a phosphate or carboxylate mimic. Experimental design includes:

- In Vitro Binding Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic Stability Tests : Incubate with liver microsomes to evaluate CYP450-mediated degradation.

- Structural Analog Synthesis : Replace the sulfonyloxy group with phosphates/carboxylates and compare activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。